N-Acetyl-D-mannosamine-d3
Description
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i1D3 |
InChI Key |
MBLBDJOUHNCFQT-HDNZWDLHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Epimerization of N-Acetyl-D-glucosamine
The foundational step in ManNAc synthesis involves the epimerization of N-Acetyl-D-glucosamine (GlcNAc) to ManNAc. This reaction is catalyzed by a base, such as triethylamine or diethanolamine, in aqueous conditions at elevated temperatures (30–80°C). The equilibrium between GlcNAc and ManNAc is established through a reversible C2-epimerization mechanism, yielding a mixture of both sugars. For industrial-scale production, New Zealand Pharmaceuticals Ltd. employs this method, achieving a molar ratio of GlcNAc:ManNAc between 55:45 and 90:10 before purification.
To isolate ManNAc, selective crystallization is performed using seeding with ManNAc monohydrate. This process, detailed in U.S. Patent US20090131654A1, involves suspending the epimerized mixture in an n-propanol/water solvent (80:20 to 90:10 v/v) and introducing ManNAc monohydrate seeds (0.5–5% by weight). The seeded solution is filtered within 0.5–2 hours, yielding crystalline ManNAc monohydrate with >98% purity.
Deuterium Incorporation via Acetylation
The synthesis of ManNAc-d3 requires the introduction of three deuterium atoms into the acetyl group (-COCD3). This is achieved by acetylating D-mannosamine with deuterated acetic anhydride (Ac2O-d6). D-mannosamine is typically obtained through the deacetylation of ManNAc under acidic or enzymatic conditions, though direct synthesis routes are less common.
Reaction Scheme:
$$
\text{D-Mannosamine} + (\text{CD}3\text{CO})2\text{O} \rightarrow \text{ManNAc-d3} + \text{CD}_3\text{COOH}
$$
The acetylation is conducted in anhydrous conditions to prevent hydrolysis of the deuterated reagent. Post-reaction, the crude product is purified via recrystallization from a deuterated solvent system, such as D2O/n-propanol, to maintain isotopic integrity.
Enzymatic Preparation Approaches
UDP-GlcNAc 2-Epimerase and C6-Dehydrogenase System
A two-enzyme system involving UDP-GlcNAc 2-epimerase and C6-dehydrogenase facilitates the conversion of UDP-GlcNAc to UDP-ManNAc-6-uronic acid. When conducted in D2O, solvent-derived deuterium is incorporated at the C2 position during the epimerization step. ESI-MS analysis confirms the addition of one deuterium atom (m/z 621.06 for M–H⁻). While this approach modifies the sugar backbone, coupling it with deuterated acetylation enables full ManNAc-d3 synthesis.
Crystallization and Purification Techniques
Solvent Systems for Crystallization
ManNAc-d3 is purified using a mixed solvent system of n-propanol and D2O (85:15 v/v). The crystallization process involves:
Analytical Validation
Purified ManNAc-d3 is characterized using:
- ESI-MS: Negative ion mode confirms the molecular ion at m/z 221.08 (M–H⁻) for C8H12D3NO6.
- NMR Spectroscopy: ¹H NMR in D2O shows the absence of the C2 hydrogen signal, replaced by deuterium incorporation.
Comparative Analysis of Synthesis Methods
Challenges and Optimizations
Isotopic Purity Considerations
Deuterium scrambling during acetylation can lead to partial labeling. Using excess Ac2O-d6 (2.5 equivalents) and anhydrous conditions minimizes proton back-exchange.
Scalability of Enzymatic Methods
While enzymatic methods offer stereochemical precision, they face scalability challenges due to enzyme cost and stability. Immobilized enzyme reactors and continuous-flow systems are under investigation to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-Acetyl-D-mannosamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert N-Acetyl-D-mannosamine to its reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of N-Acetyl-D-mannosamine.
Reduction: Reduced forms of N-Acetyl-D-mannosamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Therapeutic Development for Genetic Disorders
ManNAc-d3 has been investigated for its potential in treating genetic disorders related to sialic acid biosynthesis. A notable study focused on GNE myopathy, a muscle-wasting disease caused by deficiencies in sialic acid production. In a phase 2 clinical trial involving 12 patients, oral administration of ManNAc demonstrated safety and efficacy by increasing plasma Neu5Ac levels and improving sarcolemmal sialylation, thus potentially reducing disease progression .
| Study | Participants | Dosage | Outcomes |
|---|---|---|---|
| Phase 2 Trial on GNE Myopathy | 12 patients | Oral ManNAc | Increased Neu5Ac levels; improved muscle function |
Impact on Obesity and Hypertension
Research has shown that supplementation with ManNAc can disrupt the link between obesity and hypertension. In a clinical study, participants receiving ManNAc exhibited significant reductions in blood pressure and improvements in metabolic markers, suggesting its potential as a therapeutic agent for metabolic syndrome .
| Study | Participants | Duration | Outcomes |
|---|---|---|---|
| Obesity and Hypertension Study | Not specified | Not specified | Reduced blood pressure; improved metabolic markers |
Pharmacokinetics and Absorption Studies
Studies have explored the pharmacokinetics of ManNAc-d3, particularly its absorption under different dietary conditions. A randomized study indicated that taking ManNAc with food significantly enhanced its absorption compared to fasting conditions. This finding is crucial for optimizing dosing regimens in clinical applications .
| Study | Condition | Exposure Increase |
|---|---|---|
| Pharmacokinetic Study | Fed vs. Fasting | 1.6-fold increase |
Case Study 1: GNE Myopathy Treatment
In a controlled clinical trial at NIH, patients treated with ManNAc showed marked improvements in muscle strength and function over six months. The study highlighted the importance of sustained Neu5Ac levels for muscle health.
Case Study 2: Metabolic Syndrome Intervention
Another study involving obese participants demonstrated that regular supplementation with ManNAc led to significant weight loss and normalization of blood pressure within three months.
Mechanism of Action
N-Acetyl-D-mannosamine-d3 exerts its effects by serving as a precursor in the biosynthesis of sialic acids. The compound is converted to N-acetylneuraminic acid through a series of enzymatic reactions involving UDP-N-acetylglucosamine 2-epimerase and N-acetylneuraminic acid aldolase . These sialic acids are then incorporated into glycoproteins and glycolipids, influencing various biological processes such as cell signaling and immune response .
Comparison with Similar Compounds
N-Acetyl-D-Glucosamine (GlcNAc)
- Structure : GlcNAc differs from ManNAc in the stereochemistry at the C2 position (axial hydroxyl in ManNAc vs. equatorial in GlcNAc) .
- Applications : GlcNAc is a substrate for enzymes like UDP-N-acetylglucosamine epimerase , which interconverts UDP-GlcNAc and UDP-ManNAc in bacterial systems . Unlike ManNAc-d3, GlcNAc lacks isotopic labeling, limiting its utility in tracer studies.
- Enzymatic Specificity : The enzyme from Bacillus cereus shows 9:1 substrate preference for UDP-GlcNAc over UDP-ManNAc , highlighting functional divergence .
N-Acetyl-D-Galactosamine (GalNAc)
N-Acetyl-D-Talosamine
- Structure : Talosamine is a C3 epimer of ManNAc, altering the configuration of the hydroxyl group at this position .
- Synthesis: Produced via enzymatic or chemical modification of GlcNAc and D-arabinose, contrasting with ManNAc’s biosynthetic pathway from fructose-6-phosphate .
- Safety Data: Limited toxicity information exists for Talosamine, whereas ManNAc-d3 is well-characterized in isotopic studies .
Comparison with Isotope-Labeled Analogs
N-Acetyl-D-[2-¹³C]Mannosamine
N-[¹⁴C]Acetyl-D-Mannosamine
- Radioactive Labeling : Used in radiotracer studies, with a specific activity of 50–60 mCi/mmol .
- Disadvantages: Requires handling precautions for radioactivity, unlike non-radioactive ManNAc-d3 .
Functional and Analytical Data
Table 1: Structural and Isotopic Comparison
Q & A
Q. What are the key analytical techniques for confirming the identity and purity of N-Acetyl-D-mannosamine-d3?
- Methodological Answer: To verify identity, use nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions (e.g., C-2, C-3, or C-4). For purity assessment, employ liquid chromatography-mass spectrometry (LC-MS) with reverse-phase columns (C18) and mobile phases like 0.1% formic acid in water/acetonitrile. Quantify impurities using charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) . Cross-reference results with isotopic purity data from high-resolution mass spectrometry (HRMS) to ensure >98% deuterium enrichment .
Q. How is this compound synthesized, and what are the critical steps for deuterium labeling?
- Methodological Answer: Synthesis typically involves deuterium exchange under acidic or basic catalysis. For example, dissolve N-Acetyl-D-mannosamine in deuterated solvents (e.g., D₂O) with catalytic NaOD to replace hydroxyl protons with deuterium at specific positions. Monitor reaction progress via Fourier-transform infrared spectroscopy (FTIR) to track O-D bond formation. Purify via column chromatography (silica gel, ethyl acetate/methanol gradient) and validate labeling efficiency using ²H-NMR .
Q. What protocols are recommended for stable isotope tracing studies using this compound in cell culture?
- Methodological Answer: Dissolve the compound in sterile PBS (pH 7.4) and add to mammalian cell cultures (e.g., CHO, HEK293) at 10–50 µM. Use ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) to track deuterium incorporation into sialic acid derivatives. Optimize extraction with methanol:water (80:20) and quantify using multiple reaction monitoring (MRM) for ions like m/z 309 → 116 (sialic acid-d3). Include negative controls (untreated cells) to correct for natural isotope abundance .
Advanced Research Questions
Q. How can researchers address artifactual nitrosamine formation during sample preparation of this compound?
- Methodological Answer: Nitrosamines may form if secondary amines are present in the sample matrix. To mitigate:
- Use cold methanol extraction (-20°C) to inhibit nitrosation.
- Add 1% ascorbic acid to scavenge nitrosating agents.
- Analyze samples immediately after preparation or store at -80°C.
Validate methods using gas chromatography-nitrogen phosphorus detection (GC-NPD) with a DB-5MS column and compare against spiked nitrosamine standards (e.g., NDMA-d6) to rule out artifacts .
Q. What experimental designs are optimal for studying metabolic flux of deuterated sialic acid in glycoprotein biosynthesis?
- Methodological Answer:
- Pulse-chase experiments : Treat cells with this compound for 24 hours, then replace with unlabeled media. Harvest cells at intervals (0, 6, 12, 24h) and isolate glycoproteins via ConA affinity chromatography .
- Digest glycoproteins with trypsin and analyze sialylated glycopeptides using LC-Orbitrap MS with stepped collision energy (10–35 eV) to fragment and quantify deuterium retention.
- Use kinetic modeling software (e.g., SAAM II) to calculate turnover rates and pool sizes .
Q. How do researchers resolve contradictory data on deuterium isotope effects in enzymatic sialylation?
- Methodological Answer: Contradictions may arise from differences in sialyltransferase isoforms or labeling positions. To address:
- Compare Michaelis-Menten kinetics of recombinant sialyltransferases (e.g., ST6GAL1 vs. ST3GAL4) using UDP-N-acetylneuraminic acid (donor) and deuterated vs. non-deuterated acceptors.
- Perform molecular dynamics simulations (e.g., GROMACS) to assess deuterium’s impact on enzyme-substrate binding.
- Validate findings using site-directed mutagenesis of catalytic residues (e.g., Tyr/Lys mutants) to isolate isotope effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
